molecular formula C20H22O4 B3037033 1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone CAS No. 405239-71-6

1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone

Cat. No. B3037033
Key on ui cas rn: 405239-71-6
M. Wt: 326.4 g/mol
InChI Key: NDMGGAITAQQECE-UHFFFAOYSA-N
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Patent
US07375103B2

Procedure details

A mixture of 1-{2-(cyclopropylmethoxy)-6-[(4-methoxybenzyl)oxy]phenyl}ethanone (10.00 g, 30.638 mmol), tert-butyl 3-formyl-1-piperidinecarboxylate (13.069 g, 61.275 mmol), tert-butylcyanoacetate (8.650 g, 61.275 mmol), and ammonium acetate (6.902 g, 91.913 mmol) in dioxane (10 mL) was stirred at 90° C. overnight. After cooled to room temperature, the reaction mixture was diluted with ethyl acetate (100 mL). To the mixture was added chloranil (1.507 g, 6.128 mmol), and stirred at room temperature. After 1.5 hrs, ascorbic acid (1.079 g, 6.128 mmol) was added to the mixture. After stirred for 1.5 hrs, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over MgSO4, filtered, and then concentrated under reduced pressure. The resulting residue was purified by column chromatography on Silica-gel (hexane/ethyl acetate=2/1) to give tert-butyl 2-amino-4-[1-(tert-butoxycarbonyl)-3-piperidinyl]-6-{2-(cyclopropyl-methoxy)-6-[(4-methoxybenzyl)oxy]phenyl}nicotinate as a pale brown form (4.9 g, 24%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.069 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
6.902 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.507 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[C:7]=2[C:22](=O)[CH3:23])[CH2:3][CH2:2]1.[CH:25]([CH:27]1[CH2:32][CH2:31][CH2:30][N:29]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:28]1)=O.[C:40]([O:44][C:45](=[O:49])[CH2:46][C:47]#[N:48])([CH3:43])([CH3:42])[CH3:41].C([O-])(=O)C.[NH4+:54].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl.O=C1O[C@H]([C@H](CO)O)C(O)=C1O>O1CCOCC1.C(OCC)(=O)C>[NH2:48][C:47]1[N:54]=[C:22]([C:7]2[C:8]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:23]=[C:25]([CH:27]2[CH2:32][CH2:31][CH2:30][N:29]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:28]2)[C:46]=1[C:45]([O:44][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:49] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
Name
Quantity
13.069 g
Type
reactant
Smiles
C(=O)C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC#N)=O
Name
Quantity
6.902 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.507 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Step Three
Name
Quantity
1.079 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature
WAIT
Type
WAIT
Details
After 1.5 hrs
Duration
1.5 h
STIRRING
Type
STIRRING
Details
After stirred for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on Silica-gel (hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C(=CC(=N1)C1=C(C=CC=C1OCC1=CC=C(C=C1)OC)OCC1CC1)C1CN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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